![molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2](/img/structure/B1445741.png)

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

説明

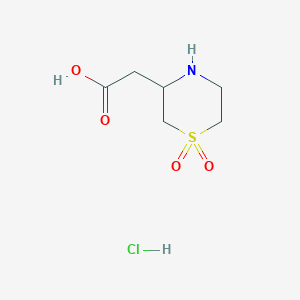

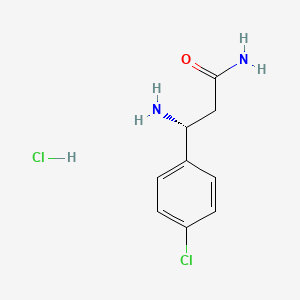

“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H8BrN3 . It is used for research and development .

Molecular Structure Analysis

The InChI code for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is 1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a powder that should be stored at room temperature . Its molecular weight is 238.08 .

科学的研究の応用

Fluorescent Probes for Biological Imaging

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications due to its tunable photophysical properties . These properties make it suitable for use as a fluorescent probe in biological imaging, allowing researchers to track and visualize dynamic intracellular processes with high specificity and sensitivity.

Chemosensors

The compound’s ability to act as a chelating agent makes it valuable in the development of chemosensors . Chemosensors containing this pyrazolopyrimidine can be used for detecting ions or molecules, providing a crucial tool for chemical analysis and environmental monitoring.

Organic Light-Emitting Devices (OLEDs)

Due to its solid-state emission intensities, 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine can be utilized in the fabrication of OLEDs . These devices are used in displays and lighting, benefiting from the compound’s photostability and luminescence efficiency.

Antimetabolites in Purine Biochemical Reactions

As a purine analogue, this compound exhibits properties that make it an effective antimetabolite in purine biochemical reactions . This application is significant in the field of medicinal chemistry, where it can be used to disrupt purine metabolism in disease-causing organisms.

Antitrypanosomal Agents

The pyrazolopyrimidine structure has shown potential in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites . Its antitrypanosomal activity can be harnessed to develop new therapeutic agents against this tropical disease.

Antischistosomal Activity

Research indicates that compounds like 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine possess antischistosomal activity . This application is crucial for the development of treatments against schistosomiasis, a parasitic disease with significant global health impact.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, targeting enzymes such as HMG-CoA reductase and COX-2 . These applications are important in the design of drugs for conditions like hypercholesterolemia and inflammation.

Kinase Inhibition

Kinase inhibitors are vital in cancer therapy, and 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit kinases such as KDR kinase . This application opens pathways for the development of targeted cancer treatments.

Safety and Hazards

特性

IUPAC Name |

6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZJOQWDESZTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3N=CC(=CN3N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)

![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)

![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)

![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)